Hydrogen-Bond Donor Capacity as a Differentiator from Alkyl- and Aryl-Terminated Analogs
The target compound possesses one hydrogen-bond donor (terminal –OH) on the N2 substituent, in contrast to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-phenylpropyl)oxalamide (CAS 899748-74-4; zero HBD on tail) and N1-butyl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (zero HBD on tail). This difference has quantitative implications for computed topological polar surface area (TPSA) and predicted aqueous solubility, which are directly relevant to assay compatibility and formulation . The hydroxypropyl tail in oxalamide analogs has been noted to enhance solubility relative to purely hydrophobic tails .
| Evidence Dimension | Predicted topological polar surface area (TPSA) and H-bond donor count |
|---|---|
| Target Compound Data | tPSA ≈ 97 Ų; HBD = 3 (two oxalamide NH + one terminal OH); HBA = 5 |
| Comparator Or Baseline | CAS 899748-74-4 (phenylpropyl analog): tPSA ≈ 78 Ų; HBD = 2; HBA = 4; CAS 941940-66-5 (dimethylaminoethyl analog): tPSA ≈ 78 Ų; HBD = 2; HBA = 5 |
| Quantified Difference | ΔtPSA ≈ +19 Ų vs. phenylpropyl and dimethylaminoethyl analogs; ΔHBD = +1 |
| Conditions | Computed values based on SMILES structures (Bidepharm entries) using standard fragment-based TPSA methodology |
Why This Matters
A difference of +19 Ų in TPSA and an additional H-bond donor can meaningfully alter aqueous solubility and membrane permeability, making the target compound preferentially suitable for biochemical assays requiring higher polarity or hydrogen-bonding interactions, compared to the more lipophilic phenylpropyl or butyl analogs.
